molecular formula C11H18N2O2 B11732580 2-Dimethylaminomethylene-4-acetamidocyclohexanone

2-Dimethylaminomethylene-4-acetamidocyclohexanone

Cat. No.: B11732580
M. Wt: 210.27 g/mol
InChI Key: JPCUUMJCCCQVFF-UHFFFAOYSA-N
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Description

N-{3-[(dimethylamino)methylidene]-4-oxocyclohexyl}acetamide is a complex organic compound characterized by its unique structure, which includes a dimethylamino group, a cyclohexyl ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(dimethylamino)methylidene]-4-oxocyclohexyl}acetamide typically involves the reaction of 4-oxocyclohexanecarboxylic acid with dimethylamine in the presence of a dehydrating agent. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the final product. Common dehydrating agents used in this synthesis include thionyl chloride or phosphorus oxychloride .

Industrial Production Methods

On an industrial scale, the production of N-{3-[(dimethylamino)methylidene]-4-oxocyclohexyl}acetamide may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(dimethylamino)methylidene]-4-oxocyclohexyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-{3-[(dimethylamino)methylidene]-4-oxocyclohexyl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{3-[(dimethylamino)methylidene]-4-oxocyclohexyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyclohexyl ring provides structural stability. These interactions can modulate the activity of target proteins and influence various biochemical pathways .

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

N-[3-(dimethylaminomethylidene)-4-oxocyclohexyl]acetamide

InChI

InChI=1S/C11H18N2O2/c1-8(14)12-10-4-5-11(15)9(6-10)7-13(2)3/h7,10H,4-6H2,1-3H3,(H,12,14)

InChI Key

JPCUUMJCCCQVFF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCC(=O)C(=CN(C)C)C1

Origin of Product

United States

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